molecular formula C13H25NSi2 B14411554 2,6-Bis(trimethylsilylmethyl)pyridine CAS No. 85932-62-3

2,6-Bis(trimethylsilylmethyl)pyridine

Cat. No.: B14411554
CAS No.: 85932-62-3
M. Wt: 251.51 g/mol
InChI Key: GQBJXKKVMXLULP-UHFFFAOYSA-N
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Description

2,6-Bis(trimethylsilylmethyl)pyridine is an organosilicon compound that features a pyridine ring substituted at the 2 and 6 positions with trimethylsilylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trimethylsilylmethyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:

2,6-Dibromomethylpyridine+2(Trimethylsilyl chloride)+2(Triethylamine)This compound+2(Triethylamine hydrochloride)\text{2,6-Dibromomethylpyridine} + 2 \text{(Trimethylsilyl chloride)} + 2 \text{(Triethylamine)} \rightarrow \text{this compound} + 2 \text{(Triethylamine hydrochloride)} 2,6-Dibromomethylpyridine+2(Trimethylsilyl chloride)+2(Triethylamine)→this compound+2(Triethylamine hydrochloride)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trimethylsilylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl-protected amines.

    Substitution: The trimethylsilylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silyl-protected amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2,6-Bis(trimethylsilylmethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a protecting group in organic synthesis.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Bis(trimethylsilylmethyl)pyridine involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The trimethylsilylmethyl groups provide steric protection, enhancing the stability and reactivity of the complexes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(trimethylsilyl)pyridine
  • 2,6-Bis(trimethylsilyl)aniline
  • 2,6-Bis(trimethylsilyl)benzene

Uniqueness

2,6-Bis(trimethylsilylmethyl)pyridine is unique due to the presence of trimethylsilylmethyl groups, which impart distinct steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a useful intermediate in organic synthesis.

Properties

CAS No.

85932-62-3

Molecular Formula

C13H25NSi2

Molecular Weight

251.51 g/mol

IUPAC Name

trimethyl-[[6-(trimethylsilylmethyl)pyridin-2-yl]methyl]silane

InChI

InChI=1S/C13H25NSi2/c1-15(2,3)10-12-8-7-9-13(14-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3

InChI Key

GQBJXKKVMXLULP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=NC(=CC=C1)C[Si](C)(C)C

Origin of Product

United States

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